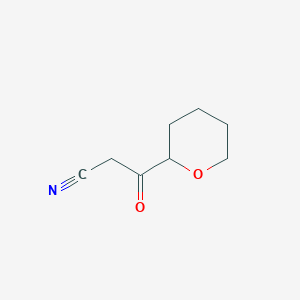![molecular formula C16H12F3N B15337200 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the starting materials include 4-(trifluoromethyl)phenylhydrazine and 1-methyl-2-formylindole. The reaction typically occurs in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used under controlled temperature conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products:
Nitration: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-nitroindole
Bromination: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-bromoindole
Oxidation: this compound-2,3-dione
Reduction: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indoline
Aplicaciones Científicas De Investigación
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-Methyl-2-phenylindole: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.
1-Methyl-2-[4-(methyl)phenyl]indole: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and biological activity.
1-Methyl-2-[4-(chloromethyl)phenyl]indole:
Uniqueness: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is unique due to the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C16H12F3N |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
1-methyl-2-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)16(17,18)19/h2-10H,1H3 |
Clave InChI |
KZIKKQAQXLGHDP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


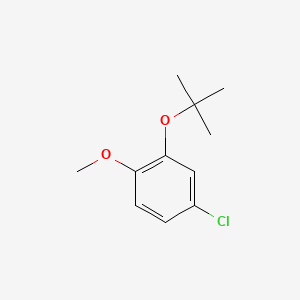
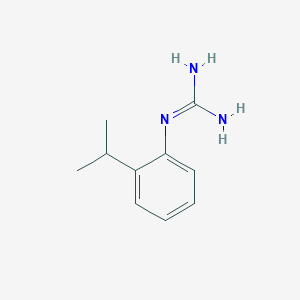
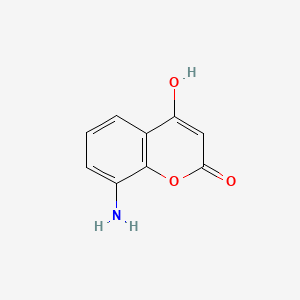

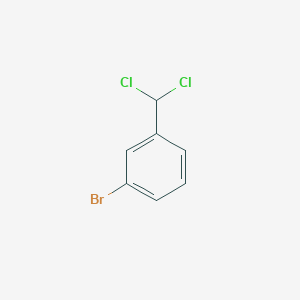
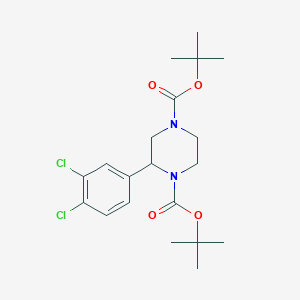
![2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol](/img/structure/B15337175.png)
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
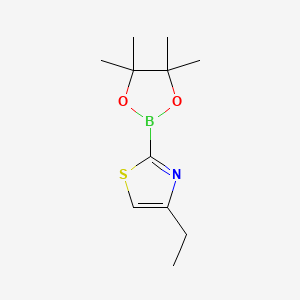
![Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15337196.png)

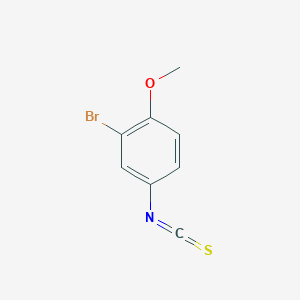
![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
